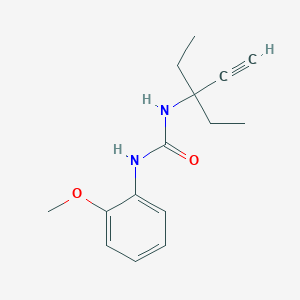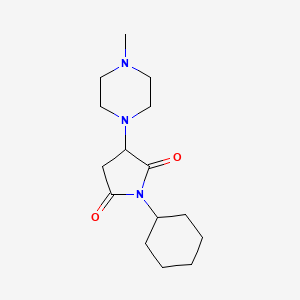
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea, commonly known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is an inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain, inflammation, and temperature.
科学的研究の応用
DPPU has been extensively studied for its potential applications in various fields, including pain management, inflammation, and neuroprotection. In preclinical studies, DPPU has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease.
作用機序
DPPU acts as a selective inhibitor of the N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea channel, which is involved in the perception of pain, inflammation, and temperature. This compound is expressed in sensory neurons and is activated by various stimuli, including heat, acidic pH, and capsaicin. By inhibiting this compound, DPPU can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
DPPU has been shown to have significant biochemical and physiological effects in animal models. In a study on rats with neuropathic pain, DPPU was found to reduce pain behavior and increase the threshold for mechanical and thermal stimuli. In another study on mice with inflammatory bowel disease, DPPU was found to reduce inflammation and improve intestinal function.
実験室実験の利点と制限
DPPU has several advantages for lab experiments, including its high potency and selectivity for N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methoxyphenyl)urea. However, DPPU also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DPPU, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. DPPU has been shown to have anticancer effects in animal models, and further studies are needed to investigate its potential as a cancer therapy. DPPU has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further studies are needed to investigate its potential as a neuroprotective agent. Finally, DPPU has been shown to have metabolic effects in animal models of obesity and diabetes, and further studies are needed to investigate its potential as a metabolic regulator.
合成法
The synthesis of DPPU involves the reaction of 2-methoxyphenyl isocyanate with diethyl propargylmalonate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain DPPU in high yields. The chemical structure of DPPU is shown below:
特性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-10-8-9-11-13(12)19-4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQTVNCUVVTPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5338564.png)
![N~1~,N~1~-diethyl-N~4~-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5338565.png)

amine dihydrochloride](/img/structure/B5338588.png)

![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5338600.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5338602.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5338610.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5338618.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5338624.png)
![N-(4-ethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5338625.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5338650.png)
![N,1-dimethyl-6-propyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5338657.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5338660.png)
